
magnesium;2-(3-ethylhex-5-en-3-yl)cyclopenta-1,3-diene;chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Magnesium;2-(3-ethylhex-5-en-3-yl)cyclopenta-1,3-diene;chloride is a complex organometallic compound It is characterized by the presence of a magnesium atom coordinated to a cyclopentadiene ring substituted with an ethylhexenyl group and a chloride ion
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of magnesium;2-(3-ethylhex-5-en-3-yl)cyclopenta-1,3-diene;chloride typically involves the reaction of a cyclopentadiene derivative with an organomagnesium halide. One common method is the reaction of 2-(3-ethylhex-5-en-3-yl)cyclopenta-1,3-diene with magnesium chloride in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and safety of the process.
Chemical Reactions Analysis
Types of Reactions
Magnesium;2-(3-ethylhex-5-en-3-yl)cyclopenta-1,3-diene;chloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxides.
Reduction: It can be reduced to form simpler organomagnesium compounds.
Substitution: The chloride ion can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and other peroxides.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like alkoxides, amines, or halides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield magnesium oxide or hydroxide, while substitution reactions can produce a variety of organomagnesium derivatives.
Scientific Research Applications
Magnesium;2-(3-ethylhex-5-en-3-yl)cyclopenta-1,3-diene;chloride has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: The compound can be used in the study of magnesium’s role in biological systems.
Medicine: Research into its potential therapeutic applications, such as in drug delivery systems, is ongoing.
Industry: It is used in the production of specialty chemicals and materials, including polymers and catalysts.
Mechanism of Action
The mechanism by which magnesium;2-(3-ethylhex-5-en-3-yl)cyclopenta-1,3-diene;chloride exerts its effects involves the coordination of the magnesium atom to various molecular targets. This coordination can influence the reactivity and stability of the compound, facilitating its use in various chemical reactions. The pathways involved often include the formation of intermediate complexes that enhance the efficiency of the desired reactions.
Comparison with Similar Compounds
Similar Compounds
- Magnesium;cyclopenta-1,3-diene;chloride
- Magnesium;2-(3-ethylhexyl)cyclopenta-1,3-diene;chloride
- Magnesium;2-(3-ethylhex-5-en-3-yl)cyclopenta-1,3-diene;bromide
Uniqueness
Magnesium;2-(3-ethylhex-5-en-3-yl)cyclopenta-1,3-diene;chloride is unique due to the presence of the ethylhexenyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and applications, making it a valuable compound for specific research and industrial purposes.
Properties
CAS No. |
401520-55-6 |
|---|---|
Molecular Formula |
C13H19ClMg |
Molecular Weight |
235.05 g/mol |
IUPAC Name |
magnesium;2-(3-ethylhex-5-en-3-yl)cyclopenta-1,3-diene;chloride |
InChI |
InChI=1S/C13H19.ClH.Mg/c1-4-11-13(5-2,6-3)12-9-7-8-10-12;;/h4,7-10H,1,5-6,11H2,2-3H3;1H;/q-1;;+2/p-1 |
InChI Key |
OLNJEIWJJMATQT-UHFFFAOYSA-M |
Canonical SMILES |
CCC(CC)(CC=C)C1=C[CH-]C=C1.[Mg+2].[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


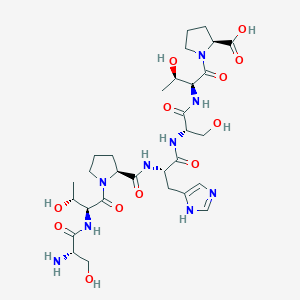
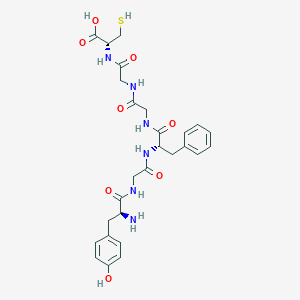
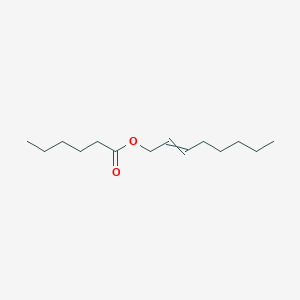
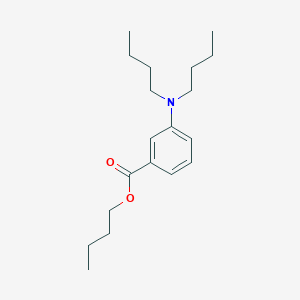
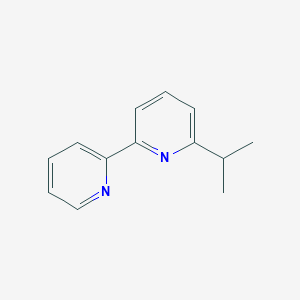
![N-(5-{[2-(1H-Indol-3-yl)ethyl]amino}-2,4-dinitrophenyl)acetamide](/img/structure/B14235898.png)
![Benzamide, N-[5-(1,1-dimethylethyl)-1H-pyrazol-3-yl]-](/img/structure/B14235899.png)
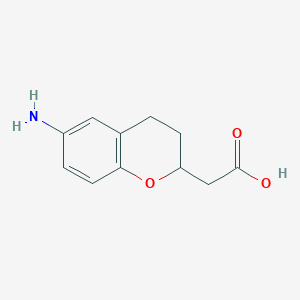
![Trimethyl[(methyltellanyl)ethynyl]silane](/img/structure/B14235908.png)
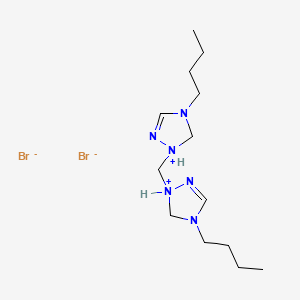
![2',7'-Dibromo-1,6-bis(octyloxy)-9,9'-spirobi[fluorene]](/img/structure/B14235934.png)
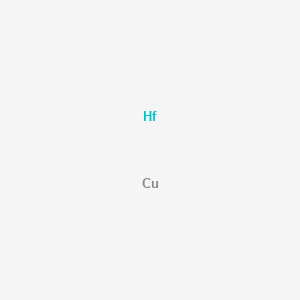
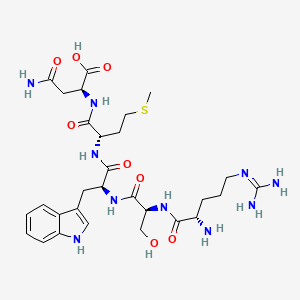
![(E)-1-{4-[(4-Ethenylphenyl)methoxy]phenyl}-2-phenyldiazene](/img/structure/B14235955.png)
